(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine

Description

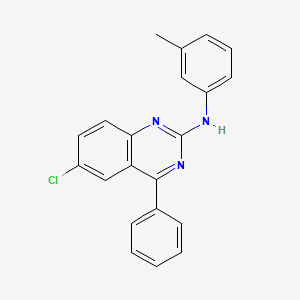

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine (CAS: 333769-38-3) is a quinazoline derivative featuring a chloro substituent at position 6, a phenyl group at position 4, and a meta-tolylamine group at position 2 . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (phenyl, m-tolyl) groups, which influence both physicochemical properties and biological activity.

Properties

Molecular Formula |

C21H16ClN3 |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine |

InChI |

InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25) |

InChI Key |

NWLQXBIVVHQPLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.

Introduction of Substituents: The chloro and phenyl groups are introduced at the 6 and 4 positions, respectively, through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs scalable methods such as Microwave-assisted synthesis and Metal-mediated reactions due to their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Quinazoline derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: m-Toluidine, various halogenating agents.

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .

Scientific Research Applications

Overview

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is a compound belonging to the quinazoline family, notable for its potential therapeutic applications, particularly in cancer treatment. Its unique structure, featuring a chloro substituent and an amine group, allows for various chemical reactions, making it a valuable building block in medicinal chemistry.

Medicinal Chemistry

The primary application of this compound is in the field of medicinal chemistry. It serves as a precursor for synthesizing more complex quinazoline derivatives that exhibit significant biological activities. These derivatives are being explored for their potential in drug development targeting various cancers. Quinazoline-based drugs, such as erlotinib and gefitinib, are already established in clinical use for cancer therapy, indicating a promising pathway for this compound as well.

Anticancer Properties

Research indicates that this compound and its derivatives demonstrate antiproliferative effects against several cancer cell lines. Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells. For instance, quinazoline derivatives have been reported to inhibit the growth of breast cancer cells by targeting specific pathways involved in cell proliferation .

Biological Evaluation

Several studies have conducted biological evaluations of quinazoline derivatives, including this compound. These evaluations often involve assessing the compound's activity against various cancer types through in vitro assays. The results from such studies suggest that modifications to the quinazoline scaffold can enhance biological activity and selectivity against cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival pathways. Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazoline derivatives vary primarily in substituents at positions 2, 4, and 5. Key analogues include:

Key Observations :

- Chloro vs.

- Aromatic vs. Aliphatic Substituents : The m-tolyl group in the target compound improves solubility compared to purely aliphatic chains (e.g., 2-Chloro-N-[3-(4-chlorophenyl)propyl]-6,7-dimethoxyquinazolin-4-amine) .

- Heterocyclic Extensions : Imidazo[1,2-a]pyridine substituents (e.g., 6-(Imidazo[1,2-a]pyridin-6-yl) derivatives) enhance π-π stacking interactions but may introduce synthetic complexity .

Yield Comparison :

Selectivity Trends :

Physicochemical Properties

| Property | Target Compound | 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine | 6-(Imidazo[1,2-a]pyridin-6-yl) Derivatives |

|---|---|---|---|

| Molecular Weight | 345.8 g/mol | 356.2 g/mol | ~342–356 g/mol |

| LogP (Predicted) | ~3.5 | ~3.8 | ~2.9–3.2 |

| Solubility (aq.) | Moderate (chloro) | Low (bromine, thiophene) | High (imidazo-pyridine) |

| Hydrogen Bond Donors | 1 | 1 | 1–2 |

Notes:

- The m-tolyl group in the target compound balances lipophilicity (LogP ~3.5), favoring both solubility and membrane permeability .

Biological Activity

The compound (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is part of a broader class of quinazoline derivatives known for their diverse biological activities, particularly in cancer treatment. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological potential. These compounds exhibit various biological activities such as:

- Anticancer : Inhibition of tumor growth and induction of apoptosis in cancer cells.

- Antimicrobial : Activity against bacterial and fungal strains.

- Anti-inflammatory : Reduction of inflammation in various models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported the following IC50 values for related quinazoline derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 (Lung) | 5.9 ± 1.7 |

| 6n | SW-480 (Colon) | 2.3 ± 0.91 |

| 6n | MCF-7 (Breast) | 5.65 ± 2.33 |

These values indicate that this compound has a potent antiproliferative effect, particularly against lung cancer cells (A549) .

The compound's mechanism involves inducing apoptosis through the activation of specific pathways:

- Cell Cycle Arrest : Treatment with this compound leads to an accumulation of cells in the S-phase, indicating a disruption in cell cycle progression.

- Apoptotic Pathways : Flow cytometry analysis revealed that this compound can induce early and late apoptosis in treated cancer cells, with significant percentages observed at higher concentrations .

Antimicrobial Activity

In addition to its anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. A study evaluated various synthesized alkaloids for their antibacterial effects against different strains:

| Bacterial Strain | MIC (µM) Range |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that compounds similar to this compound could also serve as effective antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives, providing insights into their biological activities:

- Study on Apoptosis Induction : A study indicated that specific quinazoline derivatives could induce apoptosis in human cancer cell lines, with notable ratios observed after treatment with compounds structurally related to (6-Chloro-4-phenyquinazolin) .

- Mechanistic Investigations : Research involving molecular docking studies has elucidated how these compounds interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), which plays a critical role in tumorigenesis .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have revealed that modifications can significantly enhance their biological activity, suggesting pathways for developing more potent therapeutic agents .

Q & A

Basic: What are the standard protocols for synthesizing (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves nucleophilic substitution reactions. A common approach uses 6-chloro-4-phenylquinazoline intermediates reacted with m-tolylamine in polar aprotic solvents like DMF or DMSO, with Hunig’s base (N,N-diisopropylethylamine) to scavenge HCl byproducts. For example, analogous procedures (e.g., Suzuki couplings for quinazoline derivatives) recommend microwave-assisted heating (150°C, 1 h) to accelerate coupling reactions and improve yields . Optimization strategies include:

- Solvent selection : DMF enhances solubility of aromatic amines.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Critical for confirming substitution patterns and aromatic proton environments. For example, quinazoline derivatives show distinct δ 8.5–9.0 ppm signals for N-heterocyclic protons .

- LCMS : Used to verify molecular weight (e.g., HRMS-ESI) and purity. Gradient elution (acetonitrile/water with 0.025% TFA) achieves baseline separation, with retention times monitored at 254 nm .

- HPLC : Reversed-phase columns (C18) with UV detection ensure purity >95% under validated methods .

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data across different studies?

Answer:

- Standardized assays : Use identical kinase inhibition protocols (e.g., Reaction Biology Corporation’s radiometric assays) to minimize variability .

- Control compounds : Include reference inhibitors (e.g., GW-441756) for activity benchmarking .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects, as seen in agricultural chemical studies using randomized block designs .

Advanced: What strategies are recommended for elucidating the mechanism of action in kinase inhibition assays?

Answer:

- Kinetic studies : Determine inhibition constants (Kᵢ) via dose-response curves under varying ATP concentrations .

- Competitive binding assays : Use fluorescent probes (e.g., ADP-Glo™) to assess competitive vs. non-competitive binding.

- Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., CLK1/DYRK1A structures) to identify key interactions .

Basic: What are the critical parameters to consider when assessing the stability of this compound under various storage conditions?

Answer:

- Temperature : Store at –20°C in inert atmospheres to prevent degradation.

- Light exposure : Use amber vials to avoid photolytic cleavage of the chloro-substituent.

- Solvent compatibility : Lyophilize from acetonitrile/water mixtures for long-term stability, as recommended for thiazole-amine analogs .

Advanced: How should a structure-activity relationship (SAR) study be structured to identify key functional groups responsible for inhibitory activity?

Answer:

- Systematic substitution : Synthesize analogs with modifications at the 6-chloro, 4-phenyl, and m-tolyl positions.

- Biological testing : Screen against kinase panels (e.g., CLK1, DYRK1A) to correlate substituents with IC₅₀ values .

- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements, as demonstrated for morpholinyl-quinazolin-4-amine derivatives .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound's biological activity?

Answer:

- Enzyme assays : Use recombinant kinases (e.g., CLK1) with [γ-³²P]ATP to measure phosphorylation inhibition .

- Cell viability assays : Test in cancer cell lines (e.g., HCT-116) using MTT/WST-1 protocols, noting EC₅₀ values.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates .

Advanced: What analytical approaches are recommended for detecting environmental degradation products?

Answer:

- LC-MS/MS : Monitor hydroxylated or dechlorinated metabolites using MRM transitions (e.g., m/z 362→178 for parent compound) .

- Environmental sampling : Follow INCHEMBIOL protocols for abiotic/biotic compartment analysis (soil, water, biota) .

- Degradation kinetics : Apply pseudo-first-order models to half-life calculations under UV/ozone exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.